The synthesis of 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride typically involves several key steps:
Industrial Production Methods: In an industrial context, large-scale synthesis may utilize continuous flow chemistry to optimize yields and purity while minimizing waste. Automated synthesis techniques are also employed to enhance efficiency .
2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride can participate in various chemical reactions:
The mechanism of action for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain:
These interactions suggest potential applications in treating conditions like depression, anxiety disorders, and other neuropsychiatric conditions .
The physical and chemical properties of 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride include:
These properties are significant for both laboratory handling and potential therapeutic applications .
The applications of 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride span various fields:
This compound exemplifies the intersection between synthetic organic chemistry and pharmacological research, highlighting its potential relevance in therapeutic contexts.
Ketamine, first synthesized in 1962 and approved clinically in 1970, revolutionized anesthetic practice due to its unique dissociative properties and safety profile. Its core structure—an arylcyclohexylamine—combines a cyclohexanone ring with an aromatic group and an amine moiety. This scaffold became a template for developing novel anesthetics with modified pharmacological profiles. The 2013 synthesis of 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone (2-FDCK) represented a strategic effort to enhance ketamine’s properties through halogen substitution. Unlike earlier analogues that focused on chlorine or bromine, this fluorinated variant emerged amid growing interest in optimizing metabolic stability and receptor binding of arylcyclohexylamines [7].
Fluorination is a cornerstone of modern medicinal chemistry due to fluorine’s unique physicochemical properties:
Table 1: Impact of Halogen Substitution on Ketamine Analogues
Halogen (Position) | Relative CYP2B6 Binding Affinity | Metabolic Clearance Rate |
---|---|---|
None (H) | Baseline | High |
Chlorine (2-) | ++ | Medium |
Fluorine (2-) | +++ | Low |
Bromine (2-) | + | High |
Data derived from enzymatic kinetics studies of halogenated ketamine analogues [7]
This compound is definitively classified as a monohydrochloride salt of an arylcyclohexylamine. Its structure comprises:
The IUPAC name, 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride (CAS: 111982-49-1), underscores its relationship to deschloroketamine. It shares the arylcyclohexylamine backbone but is distinguished by its ortho-fluorine substitution—a critical differentiator from chlorine in ketamine (CAS 6740-88-1) [5] [7].
Table 2: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone monohydrochloride |
Synonyms | 2-FDCK; 2-Fluorodeschloroketamine HCl; Fluoroketamine |
CAS Number | 111982-49-1 |
Molecular Formula | C₁₃H₁₆FNO·HCl |
Molecular Weight | 257.73 g/mol |
Exact Mass | 257.098 g/mol |
SMILES | O=C1CCCCC1(C2=C(F)C=CC=C2)NC.Cl |
Consolidated from chemical databases and supplier catalogs [5] [6]
Synthesis follows a five-step route:
Characterization includes:
Table 3: Physicochemical Properties
Parameter | Value |
---|---|
Appearance | White crystalline solid |
Storage Temperature | -20°C (long-term) |
Solubility | Soluble in water, methanol |
Spectral Data | ¹H NMR (DMSO-d6): δ 7.65 (m, 1H), 7.35 (m, 3H), 3.20 (s, 3H), 2.80 (m, 2H), 2.30 (m, 2H), 1.90 (m, 4H) |
Shelf Life | >2 years at -20°C |
Data compiled from analytical certificates and supplier specifications [2] [6]
Anesthetic Research: As a ketamine analog, 2-FDCK HCl serves as a reference standard in receptor-binding assays targeting NMDA receptors. Its fluorine atom provides steric and electronic perturbations useful for structure-activity relationship (SAR) studies [5] [7].
Antidepressant Studies: Preclinical research by Clearmind Medicine (2023) demonstrated 2-FDCK’s prolonged antidepressant effects in rat models versus ketamine. This correlates with its slower metabolism and higher metabolic stability [7].
Metabolism Studies: In vitro hepatic models show:
Table 4: Key Research Applications
Research Domain | Application |
---|---|
Neuropharmacology | NMDA receptor antagonism studies |
Metabolic Profiling | LC-MS quantification in biological matrices |
Analgesic Development | SAR analysis of fluorinated arylcyclohexylamines |
Depression Models | Preclinical efficacy in rodent behavioral assays |
Derived from peer-reviewed studies and supplier documentation [5] [6] [7]
While detailed legal status is excluded per scope, supply parameters include:
Comprehensive Compound Index
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0